Florenal - 42834-66-2

Florenal

Catalog Number: EVT-1541885
CAS Number: 42834-66-2
Molecular Formula: C15H8O3
Molecular Weight: 236.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Florenal is classified under the category of antibiotics, specifically phenicols, which are characterized by their ability to inhibit bacterial growth. It is synthesized through various chemical methods that involve multiple steps, including fluorination and cyclization processes. The compound is widely used in veterinary practices, particularly for livestock and aquaculture, due to its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of florfenicol involves several key steps:

  1. Fluorination: The process starts with the fluorination of a precursor compound using specific fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or BAST (Benzylaminosulfur trifluoride) in an organic solvent.
  2. Ring Opening: Following fluorination, the compound undergoes ring opening facilitated by p-toluenesulfonic acid, leading to the formation of an intermediate.
  3. Hydrogenation: The intermediate is then subjected to palladium-carbon hydrogenation under acidic conditions to remove protective groups.
  4. Dichloroacetylation: Finally, dichloroacetylation is performed in an organic solvent under alkaline conditions to yield florfenicol.

These methods have been noted for their mild reaction conditions and ease of operation, making them suitable for industrial-scale production .

Molecular Structure Analysis

Structure and Data

Florenal has a complex molecular structure characterized by the following features:

  • Molecular Formula: C_12H_14ClF_2N_3O_5S
  • Molecular Weight: Approximately 358.77 g/mol
  • Structural Characteristics: The structure includes a fluorinated phenyl ring, a thiazole moiety, and a dichloroacetyl group. The presence of these functional groups contributes to its biological activity.

The stereochemistry of florfenicol is significant for its antibacterial efficacy, with specific configurations being essential for optimal interaction with bacterial ribosomes .

Chemical Reactions Analysis

Reactions and Technical Details

Florenal undergoes various chemical reactions that are crucial for its synthesis and application:

  • Nucleophilic Substitution: In the synthesis process, nucleophilic substitution reactions are utilized during fluorination and dichloroacetylation steps.
  • Reduction Reactions: Hydrogenation reactions are employed to reduce certain functional groups while maintaining others intact.
  • Cyclization Reactions: Cyclization plays a pivotal role in forming the core structure of florfenicol from simpler precursors.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Florenal exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds specifically to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation. This action disrupts bacterial growth and replication:

  1. Binding Affinity: Florfenicol's structural modifications enhance its binding affinity compared to chloramphenicol.
  2. Spectrum of Activity: It is effective against a wide range of pathogens, including those resistant to other antibiotics.

The mechanism highlights florfenicol's role as a critical therapeutic agent in veterinary medicine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Florfenicol typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Florfenicol exhibits good stability under various storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Its activity can be influenced by pH levels, with optimal performance typically observed in neutral to slightly acidic environments.

These properties are crucial for formulating effective veterinary medicines that utilize florfenicol .

Applications

Scientific Uses

Florenal is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity. Its applications include:

  • Treatment of respiratory infections in livestock.
  • Management of bacterial diseases in aquaculture.
  • Use as a prophylactic agent in animal husbandry to prevent disease outbreaks.

Additionally, florfenicol's unique properties make it a subject of research for developing new antibiotics and understanding resistance mechanisms in bacteria .

Introduction to Florenal: Historical Context and Scientific Significance

Florenal in Antimicrobial Research: Evolution from Discovery to Modern Applications

The trajectory of florenal research reflects a paradigm shift in antibiotic development. Initial in vitro studies demonstrated that florenal retained the ribosomal target of earlier phenicols (binding the 50S subunit at the peptidyl transferase center via interaction with 23S rRNA) but exhibited superior activity against chloramphenicol-resistant strains, particularly those expressing specific efflux pumps like CmlA [5] [10]. Early animal studies in the 1990s confirmed efficacy in bovine respiratory disease models, leading to its first regulatory approval for veterinary use (Nuflor®) [6]. Research quickly expanded beyond terrestrial livestock. The urgent need for effective therapeutics in aquaculture, driven by devastating outbreaks like enteric septicemia of catfish (Edwardsiella ictaluri) and furunculosis (Aeromonas salmonicida), spurred investigations into florenal's pharmacokinetics in aquatic species [3] [6]. Studies established effective dosing regimens via medicated feed, leading to widespread adoption. Crucially, modern applications increasingly leverage molecular insights into resistance. The identification and characterization of specific resistance genes (e.g., floR, fexA, cfr variants) within mobile genetic elements have informed surveillance programs and diagnostic development [5] [10]. Furthermore, florenal serves as a scaffold for ongoing medicinal chemistry efforts. Researchers are exploring novel derivatives aimed at overcoming emerging resistance mechanisms, such as those conferred by the ribosomal methyltransferase Cfr, which confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype) by methylating A2503 in the 23S rRNA [4] [10].

Structural Classification of Phenicol Antibiotics: Florenal’s Position in Pharmacological Taxonomy

Florenal belongs to the phenicol class of antibiotics, characterized by a dichloroacetamide group linked to a phenyl ring via a 2-amino-1,3-propanediol (or modified propanediol) chain. Its pharmacological taxonomy hinges on specific structural features that dictate its antibacterial spectrum, mechanism, and resistance profile:

  • Core Phenicol Skeleton: All phenicols share the 2-amino-1,3-propanediol backbone linked to a dichloroacetamide moiety and a benzene ring. This common structure underpins their shared mechanism of action: inhibition of bacterial protein synthesis by reversibly binding to the A-site of the 50S ribosomal subunit, preventing peptide bond formation [10].
  • Key Differentiating Modifications in Florenal:
  • C3' Fluorine Substitution (-F): Replaces the hydroxyl group (-OH) found in both chloramphenicol and thiamphenicol. This fluorine atom significantly alters the molecule's electronic properties and steric bulk. It enhances membrane permeability and critically hinders enzymatic inactivation by chloramphenicol acetyltransferases (CATs), a major resistance mechanism for chloramphenicol [6] [10].
  • p-NO₂ Group Replacement (-SO₂CH₃): Chloramphenicol possesses a p-nitro group on the benzene ring, contributing to its association with dose-independent aplastic anemia. Thiamphenicol replaces this with a methylsulfonyl group (-SO₂CH₃), improving safety. Florenal retains the methylsulfonyl group, eliminating the aplastic anemia risk linked to the nitro group while maintaining potent antibacterial activity [6] [10].

Table 1: Structural Comparison of Key Phenicol Antibiotics

CompoundR1 (C3' Position)R2 (Para Position on Benzene Ring)Susceptibility to CATsKey Clinical Limitation
Chloramphenicol-OH-NO₂HighAplastic anemia, Resistance
Thiamphenicol-OH-SO₂CH₃ModerateResistance
Florenal (Florfenicol)-F-SO₂CH₃Very LowEmerging resistance

This structural classification places florenal as a fluorinated, sulfonylated phenicol derivative. Its modifications confer distinct pharmacological advantages: reduced human toxicity risk compared to chloramphenicol, inherent resistance to enzymatic inactivation by most CATs, and potent activity against many Gram-negative and some Gram-positive pathogens relevant to veterinary and aquaculture settings [6] [10]. However, it remains susceptible to specific efflux mechanisms (e.g., FloR) and ribosomal protection (e.g., Cfr) [5] [10].

Global Utilization Trends: Veterinary Medicine, Aquaculture, and Emerging Applications

Florenal's global utilization is characterized by its dominant role in food animal production, particularly aquaculture, driven by its efficacy against key pathogens and formulation suitability.

  • Veterinary Medicine: Florenal is a cornerstone for treating bacterial respiratory diseases in livestock. In cattle, it is a first-line treatment for Bovine Respiratory Disease (BRD) caused by Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. In swine, it treats respiratory infections involving Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis [6]. Its approval for use in poultry (broilers and breeders) in the EU for colibacillosis further expanded its veterinary footprint [6]. While quantitative global tonnage data specifically for veterinary use (excluding aquaculture) is less centralized, its widespread formulary inclusion indicates substantial use.
  • Aquaculture: This sector represents the most significant and rapidly growing area of florenal application globally. Estimates indicate antimicrobial use in aquaculture reached 10,259 tons globally in 2017, projected to rise to 13,600 tons by 2030 [3]. Within this, florenal is a major component. Species-specific antimicrobial use intensity (mg per kg of biomass) varies considerably:
  • Shrimp: 46 mg/kg (UI 10–224)
  • Salmon: 27 mg/kg (UI 17–41)
  • Tilapia: 59 mg/kg (UI 21–169)
  • Catfish: 157 mg/kg (UI 9–2751) [3]The Asia-Pacific region, producing over 90% of global aquaculture biomass, consumes the vast majority (93.8%) of aquaculture antimicrobials, with China alone accounting for 57.9% of global consumption (2017) [3]. In the US, while a minor contributor to global farmed salmon production (0.8%), florenal is used in catfish farming for controlling Enteric Septicemia of Catfish (ESC) and has recently gained approval for use in freshwater-reared salmonids and warmwater finfish (e.g., Paqflor®, Nov 2024) [6] [7]. Usage patterns differ markedly by region; for example, US net-pen salmon farming in Maine used antimicrobials (primarily oxytetracycline) in only 8% of production cycles (2003-2017), while Washington State used them in 93% of cycles (2012-2017) [7].
  • Emerging Applications: Research continues to explore florenal's potential beyond its current indications. This includes:
  • Combination Therapies: Investigating synergies with other antimicrobial classes to combat resistance and broaden spectrum.
  • Novel Formulations: Developing extended-release implants, improved palatability for oral administration, and optimized medicated feeds for diverse species.
  • Specific New Pathogen Targets: Evaluating efficacy against emerging or difficult-to-treat pathogens in both veterinary and potential niche human medical applications (though human use remains highly restricted and not a primary focus).

Table 2: Global Antimicrobial Use in Aquaculture: Species Intensity and Regional Distribution (2017)

ParameterValueUncertainty Interval (UI)Source/Notes
Global Aquaculture AM Use (2017)10,259 tons3,163 - 44,727 tons [3]
Projected Global Use (2030)13,600 tons4,193 - 59,295 tons [3]
Asia-Pacific Share of Use93.8%-China: 57.9% of global use
Use Intensity (mg/kg biomass):
* Shrimp46 mg/kg10 - 224 mg/kg [3]
* Salmon27 mg/kg17 - 41 mg/kgPrimarily Chile; Norway uses very little
* Tilapia59 mg/kg21 - 169 mg/kg [3]
* Catfish157 mg/kg9 - 2751 mg/kgHigh intensity reflects treatment challenges
* Trout103 mg/kg5 - 1951 mg/kg [3]
US Contribution:
* Global Production (2014-16 avg)0.8% ± 0.1%- [7]
* Global AM Use (2014-16 avg)1.2% ± 0.6%- [7]

Molecular Mechanisms of Action and Resistance

Florenal exerts its bacteriostatic effect by highly selective binding to the A-site cleft of the 50S ribosomal subunit in bacteria. This binding occurs primarily through interactions with nucleotide A2451 (Escherichia coli numbering; A2503 in general nomenclature) within the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA) [10]. By occupying this site, florenal sterically blocks the correct positioning of the aminoacyl-tRNA, preventing the formation of the peptide bond between the nascent peptide chain and the incoming amino acid. This halts the elongation phase of protein synthesis, ultimately inhibiting bacterial growth [4] [10]. Its structural modifications, particularly the fluorine atom, enhance its binding affinity compared to chloramphenicol in some bacterial species and crucially prevent recognition and inactivation by most chloramphenicol acetyltransferases (CATs).

Resistance to florenal arises through several well-characterized molecular mechanisms, posing significant challenges to its long-term efficacy:

  • Specific Efflux Pumps: The most common mechanism involves active export of florenal out of the bacterial cell. Genes like floR (often plasmid-borne or integrated into multidrug resistance genomic islands like SGI1 in Salmonella) and fexA (common in staphylococci) encode transmembrane transporters belonging to the Major Facilitator Superfamily (MFS). FloR, a proton-motive-force (PMF) dependent antiporter, has been extensively characterized. Topological studies confirmed it possesses 12 transmembrane segments (TMS) [5]. Site-directed mutagenesis identified critical residues for function: D23 (TMS1) is essential for substrate recognition (likely forming part of the phenicol binding pocket), and R109 (TMS4) is crucial for energy coupling and transport activity [5]. These pumps efficiently reduce intracellular drug concentration below inhibitory levels. The floR gene shows wide dissemination among Gram-negative pathogens (Salmonella, E. coli, Vibrio) of veterinary and human health concern [5] [9].
  • Target Site Modification (Ribosomal Methylation): The cfr gene (and its variants like cfrC, cfrB) encodes a radical S-adenosylmethionine (SAM)-dependent methyltransferase that modifies adenine residue A2503 in the 23S rRNA [4] [10]. This methylation occurs post-transcriptionally and alters the binding site within the PTC. Crucially, the methylation sterically hinders binding not only of phenicols (florenal, chloramphenicol) but also of unrelated classes including lincosamides (e.g., clindamycin), oxazolidinones (e.g., linezolid), pleuromutilins (e.g., tiamulin), and streptogramin A (PhLOPSA phenotype), conferring multidrug resistance. The cfr genes are often plasmid-mediated, facilitating rapid horizontal spread [10]. Newer genes like poxtA and optrA also confer resistance to oxazolidinones and phenicols via protection/efflux mechanisms [10].
  • Enzymatic Inactivation: While florenal is inherently resistant to most CATs due to its C3' fluorine, rare variant CAT enzymes with altered substrate specificity capable of acetylating florenal have been reported. More significantly, specific esterases capable of hydrolyzing the amide bond in phenicols have been identified, although their clinical prevalence regarding florenal resistance is currently less widespread than efflux or methylation [4] [10].
  • Reduced Permeability: Alterations in outer membrane porins in Gram-negative bacteria (e.g., reduced expression or mutation of OmpF/OmpC in Enterobacteriaceae) can decrease the influx of florenal, contributing to resistance, often in conjunction with efflux mechanisms. This is typically a secondary mechanism amplifying the effect of primary resistance determinants like floR.

The persistence and spread of these resistance genes, particularly within mobile genetic elements in high-density animal and aquaculture production systems, represent a major driver for the observed increase in florenal resistance globally [3] [9].

Impact on Drug Development and Regulatory Considerations

The rise of resistance to florenal, mirroring the broader antibiotic resistance crisis, profoundly impacts antimicrobial drug development and regulatory pathways. The economic challenges are stark. Developing a novel antibiotic is estimated to cost over $1 billion and take 10-15 years, yet the commercial return, especially for agents targeting resistant pathogens (often used as last-resort therapies with stewardship limiting volume), is frequently insufficient to justify the investment for large pharmaceutical companies [9]. This has led to a significant withdrawal of major pharmaceutical firms from antibiotic research. Florenal itself, while successful in the veterinary market, highlights this tension; its development was feasible partly because the veterinary/aquaculture markets offered a clearer path to recoup costs compared to human medicine.

The regulatory landscape for new antimicrobials, including potential successors to florenal or combination therapies, is complex and demanding. Demonstrating efficacy and safety requires large, expensive clinical trials, which are particularly challenging for veterinary drugs used across diverse species (cattle, swine, poultry, multiple fish species) [7] [9]. Regulatory agencies require comprehensive data on target animal safety, human food safety (residue depletion studies), environmental impact assessments (especially critical for aquaculture drugs), and efficacy against relevant pathogens. For new compounds aiming to overcome florenal resistance (e.g., new phenicol derivatives, efflux pump inhibitors, agents targeting methyltransferases), demonstrating superiority or non-inferiority to existing treatments adds another layer of complexity. Recent proposals to modify regulatory processes include:

  • Limited Use Pathways: Creating frameworks for approval based on smaller, targeted clinical trials for drugs addressing critical unmet needs in specific resistant infections.
  • Streamlined Manufacturing Approvals: Facilitating faster scale-up for promising candidates.
  • Pull Incentives: Implementing mechanisms like market entry rewards, extended exclusivity periods, or subscription models (e.g., the UK pilot) that de-link reward from sales volume, making antibiotic development economically viable regardless of usage levels [9].

Government-led initiatives are increasingly crucial. The US FDA approval of generic florfenicol (Paqflor®) for aquaculture in November 2024 reflects ongoing regulatory activity within existing frameworks [6]. Internationally, initiatives like the WHO Global Action Plan on AMR and country-specific strategies (e.g., in Saudi Arabia and the UAE within the Middle East) emphasize surveillance, stewardship, and incentivizing research [9]. Combating florenal resistance specifically requires:

  • Enhanced Surveillance: Robust monitoring of floR, cfr, and related resistance gene prevalence in veterinary, aquaculture, and environmental settings globally.
  • Stewardship Promotion: Implementing guidelines for responsible florenal use in agriculture and aquaculture to preserve efficacy.
  • Investment in Innovation: Supporting public-private partnerships and academic research to discover novel targets (e.g., efflux pump inhibitors like D23- or R109-targeting compounds based on FloR structure [5]), develop rapid diagnostics to guide targeted therapy, and explore alternative therapies (phage, vaccines, probiotics).
  • One Health Approach: Recognizing that resistance emerging in animal settings impacts human health through the food chain and environmental contamination, necessitating coordinated interventions across human, animal, and environmental sectors.

The story of florenal underscores that sustaining antibiotic efficacy requires not only scientific innovation but also economic sustainability and adaptive regulatory and policy frameworks.

Properties

CAS Number

42834-66-2

Product Name

Florenal

IUPAC Name

2-oxo-2-(9-oxofluoren-2-yl)acetaldehyde

Molecular Formula

C15H8O3

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C15H8O3/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-8H

InChI Key

ZABSXKJOMUONGB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O

Synonyms

florenal

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.